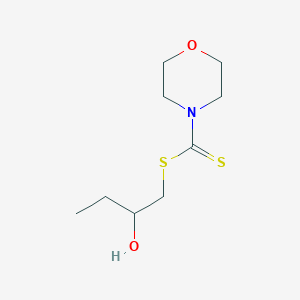
2-Hydroxybutyl morpholine-4-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybutyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C9H17NOS2 It is known for its unique structure, which includes a morpholine ring and a carbodithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybutyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. One common method includes the following steps:
Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.
Alkylation: The morpholine-4-carbodithioate is then alkylated with 2-chlorobutanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reaction Vessels: Using large reactors to mix morpholine, carbon disulfide, and sodium hydroxide.
Controlled Alkylation: Carefully controlling the addition of 2-chlorobutanol to ensure complete reaction and minimize by-products.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxybutyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
2-Hydroxybutyl morpholine-4-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxybutyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with various biological pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium morpholine-4-carbodithioate: Similar structure but with a sodium ion instead of the hydroxybutyl group.
Morpholine-4-carbodithioate: Lacks the hydroxybutyl group, making it less versatile in certain applications.
Uniqueness
2-Hydroxybutyl morpholine-4-carbodithioate is unique due to the presence of both the morpholine ring and the hydroxybutyl group. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds.
Propriétés
Numéro CAS |
922164-89-4 |
|---|---|
Formule moléculaire |
C9H17NO2S2 |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
2-hydroxybutyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C9H17NO2S2/c1-2-8(11)7-14-9(13)10-3-5-12-6-4-10/h8,11H,2-7H2,1H3 |
Clé InChI |
OUQDYPBUGSXLAE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC(=S)N1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
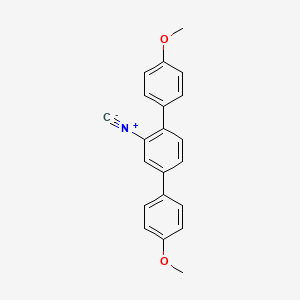
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
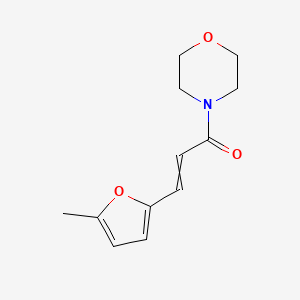
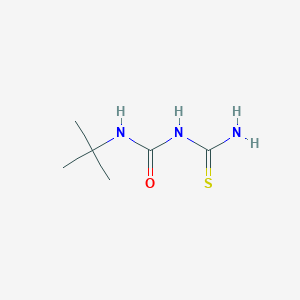
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
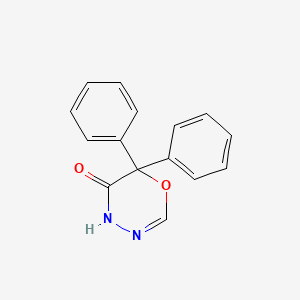
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
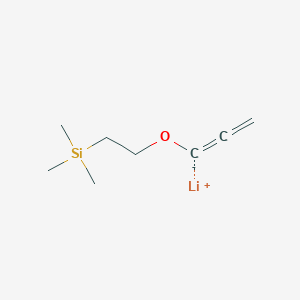
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)
